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Get Quote

cis-Bis(acetylacetonato)dioxomolybdenum(VI), commonly abbreviated as cis-[MoO₂(acac)₂],

stands as a cornerstone compound in the coordination chemistry of molybdenum. As a stable,

easily synthesized Mo(VI) complex, it serves not only as a critical starting material for a vast

array of other molybdenum compounds but also as a potent catalyst for various organic

transformations, including olefin epoxidation and alcohol dehydration.[1][2] Its structure

presents a fascinating case study in coordination geometry, chirality, and fluxional behavior in

solution.

This guide provides a detailed exploration of the synthesis, crystal structure, and dynamic

properties of cis-[MoO₂(acac)₂]. We will delve into the nuances of its distorted octahedral

geometry, the origins and consequences of its inherent chirality, and the low-energy pathways

that allow for its racemization in solution. This document is intended for researchers and

professionals who require a deep, mechanistic understanding of this versatile complex.
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The synthesis of cis-[MoO₂(acac)₂] is a common procedure in inorganic chemistry labs. The

causality behind the chosen reagents and conditions is critical for obtaining a pure product. The

reaction typically involves the reaction of a soluble molybdate source with acetylacetone

(acacH) under conditions that favor the formation of the thermodynamically stable cis-dioxo

species.

Experimental Protocol: Synthesis of cis-[MoO₂(acac)₂]
This protocol is a representative synthesis adapted from established procedures.[3][4]

Reagent Preparation: Dissolve sodium molybdate dihydrate (Na₂MoO₄·2H₂O) in deionized

water. In a separate flask, add acetylacetone to deionized water.

pH Adjustment (Critical Step): Slowly add dilute nitric acid or acetic acid to the sodium

molybdate solution to adjust the pH to approximately 4-5. This protonation of the molybdate

anion is essential to form polymeric molybdate species which are more reactive towards the

chelating ligand.

Reaction Mixture: While stirring vigorously, slowly add the acetylacetone solution to the

acidified molybdate solution. A yellow-orange precipitate of cis-[MoO₂(acac)₂] should begin to

form immediately.

Reaction Completion: Continue stirring the mixture at room temperature for 1-2 hours to

ensure the reaction goes to completion.

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

Washing: Wash the precipitate sequentially with cold deionized water (to remove any

unreacted salts), followed by a small amount of cold ethanol, and finally diethyl ether (to

facilitate drying).

Drying: Dry the resulting bright yellow-orange powder under vacuum. The typical yield is

high.

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation

of a saturated solution of the complex in a solvent such as dichloromethane or chloroform, or

by layering a concentrated solution with a less-polar solvent like hexane.[3]
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The self-validating nature of this protocol lies in the characteristic color of the product and its

straightforward isolation. The purity can be confirmed by spectroscopic methods detailed later

in this guide.

Molecular and Crystal Structure Analysis
The solid-state structure of cis-[MoO₂(acac)₂] has been determined with high precision by

single-crystal X-ray diffraction, with a recent redetermination at 100 K providing an

exceptionally detailed view.[5][6][7] The molecule adopts a distorted octahedral geometry

around the central molybdenum(VI) atom.

Overall Geometry and Chirality
The coordination sphere of the molybdenum atom is defined by two terminal oxo ligands and

two bidentate acetylacetonate ligands. The defining feature is the cis orientation of the two

doubly-bonded oxo ligands, with an O=Mo=O angle of approximately 105.5°.[5] This

arrangement forces the two planar acac ligands into a twisted, non-orthogonal orientation.

This geometric arrangement lacks a mirror plane, rendering the molecule chiral. It exists as a

pair of non-superimposable mirror images, designated as the Δ (delta) and Λ (lambda)

enantiomers.[5][6] In the solid state, the racemic mixture crystallizes with both enantiomers

present in the asymmetric unit.[5]
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Caption: Schematic of the Λ and Δ enantiomers of cis-[MoO₂(acac)₂].

Key Structural Parameters
The high-resolution crystal structure reveals important details about the bonding.[1][5][8] The

two Mo=O bonds are short, indicative of strong double bond character. The Mo-O bonds of the

acetylacetonate ligands, however, are not equivalent. The oxygen atom trans to an oxo ligand

experiences a structural trans influence, resulting in a longer and weaker bond compared to the

oxygen atom cis to both oxo ligands.

Parameter Typical Value (Å or °) Significance

Mo=O Bond Length ~1.69 Å[1][8]

Confirms a strong

molybdenum-oxygen double

bond.

Mo-O (trans to O) Bond Length ~2.25 Å[1][8]

Elongated due to the strong

sigma-donating character of

the trans oxo ligand (trans

influence).

Mo-O (cis to O) Bond Length ~2.02 Å[1][8]
A typical Mo-O single bond

length in this environment.

O=Mo=O Bond Angle ~105.5°[5]

Characteristic of a cis-dioxo

Mo(VI) center, deviating

significantly from the ideal 90°

octahedral angle.

Crystal Packing and Intermolecular Interactions
In the solid state, the discrete molecules of cis-[MoO₂(acac)₂] are held together by weak

intermolecular forces. The crystal packing is characterized by numerous C—H⋯O contacts

involving both the oxo ligands and the acetylacetonate oxygen atoms, which contribute to the

overall stability of the crystal lattice.[5][7]
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Spectroscopic and Dynamic Properties
While X-ray crystallography provides a static picture of the solid state, spectroscopic methods

reveal the structure and behavior of the complex in solution.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the presence of the cis-{MoO₂}²⁺ core. This

unit has two characteristic and strong stretching vibrations, ν(O=Mo=O), which appear in the

850-950 cm⁻¹ region of the spectrum.[9] The presence of two distinct bands—the symmetric

and asymmetric stretches—is definitive proof of the bent, cis geometry. A linear, trans geometry

would only exhibit a single IR-active asymmetric stretch due to its center of symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy in solution (e.g., in CDCl₃ or C₆D₆) provides further evidence for the C₂

symmetry of the molecule.[10] Because the two acetylacetonate ligands are chemically

equivalent but the two methyl groups on each individual ligand are not, the spectrum shows

two distinct singlets for the methyl protons and one singlet for the methine proton.[10]

Solution Dynamics: A Fluxional Molecule
A critical insight for any application scientist is that the "static" chiral structure observed in the

solid state is not rigid in solution. At room temperature, the Δ and Λ enantiomers rapidly

interconvert in a process known as racemization. This dynamic behavior can be observed by

variable-temperature ¹H NMR, where the two distinct methyl signals broaden and eventually

coalesce into a single peak at higher temperatures.[1][10]

The activation energy for this process is modest, around 15-17 kcal/mol depending on the

solvent.[1][8] This indicates that while the enantiomers are stable enough to be observed at low

temperatures, they cannot be resolved for applications in asymmetric catalysis under typical

thermal conditions.

Several competing pathways for this racemization have been investigated through

computational chemistry.[1][8] While classical mechanisms like the Ray-Dutt and Bailar twists

are possible, they have relatively high energy barriers. The most favorable pathway is a

recently described "Dhimba-Muller-Lammertsma (D-M-L) twist," which involves the rotation of a

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://biointerfaceresearch.com/wp-content/uploads/2021/04/20695837121.13521364.pdf
https://pubs.acs.org/doi/10.1021/acs.jpca.6b03563
https://pubs.acs.org/doi/10.1021/acs.jpca.6b03563
https://pmc.ncbi.nlm.nih.gov/articles/PMC9516665/
https://pubs.acs.org/doi/10.1021/acs.jpca.6b03563
https://pmc.ncbi.nlm.nih.gov/articles/PMC9516665/
https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c00824
https://pmc.ncbi.nlm.nih.gov/articles/PMC9516665/
https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c00824
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


single acac ligand and has a calculated energy barrier that agrees excellently with

experimental values.[1][8]

Racemization Process

Λ Enantiomer
Achiral Transition

State
(D-M-L Twist)

 k₁ Δ Enantiomer k₂

Click to download full resolution via product page

Caption: The interconversion of Δ and Λ enantiomers via a low-energy transition state.

Conclusion
cis-[MoO₂(acac)₂] is far more than a simple inorganic salt. It is a structurally sophisticated

molecule with a distorted octahedral geometry, inherent chirality, and significant fluxionality in

solution. The cis arrangement of its oxo ligands dictates its overall shape and reactivity, while

the electronic influence of these ligands is clearly observed in the non-equivalent Mo-O bond

lengths of the acetylacetonate ligands. The low energy barrier to racemization via the D-M-L

twist is a key chemical property that must be considered in its application, particularly in the

field of catalysis. This comprehensive understanding of its solid-state structure and solution

dynamics is essential for any scientist leveraging this pivotal molybdenum complex in their

research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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